molecular formula C11H15BrO4 B3331256 1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene CAS No. 799242-29-8

1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene

Cat. No. B3331256
CAS RN: 799242-29-8
M. Wt: 291.14 g/mol
InChI Key: CIXWZGWUGNOKPC-UHFFFAOYSA-N
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Description

Bromomethyl methyl ether and 1-Bromo-2-(methoxymethoxy)ethane are similar compounds. They are used as reagents in organic synthesis .


Synthesis Analysis

Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the synthesis of bromomethyl compounds .


Molecular Structure Analysis

The molecular structure of these compounds typically involves a bromine atom attached to a carbon atom, which is also attached to an oxygen atom and another carbon atom .


Chemical Reactions Analysis

Bromomethyl compounds can participate in various chemical reactions. For instance, bromomethyl cyclopropane can be synthesized via an α-bromoketone .


Physical And Chemical Properties Analysis

Bromomethyl methyl ether has a boiling point of 87 °C and a density of 1.531 g/mL at 25 °C . 1-Bromo-2-(methoxymethoxy)ethane has a boiling point of 116-117 °C and a density of 1.448 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Organometallic Applications

  • Organometallic Synthesis : A study on 1-Bromo-3,5-bis(trifluoromethyl)benzene, which is closely related to the compound , discussed its preparation and use in organometallic synthesis. This compound was utilized to create synthetically useful reactions with phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

Electro-Synthetic Applications

  • Paired Diels–Alder Electro-Synthetic Reaction : Another study explored the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of 1,4-hydroquinone. This process demonstrated a paired green electro-synthesis method, indicating potential applications in synthetic organic electrochemistry (Habibi, Pakravan, & Nematollahi, 2014).

Photophysical Behavior and Macrocycles

  • Thia-Aza Macrocycles with Fluorescent Properties : Research on the synthesis and photophysical behavior of thia-aza macrocycles with 9-anthracenylmethyl moiety as a fluorescent appendage used 1,3-Bis(bromomethyl)-2-methoxy-5-methylbenzene. These macrocycles showed significant fluorescence upon addition of transition metal ions, hinting at their potential in developing new fluorescent materials (Singh & Kumar, 2007).

Polymer Synthesis

  • Polyether Synthesis : A study investigated the polyaddition of 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene with other compounds. The research focused on creating high molecular weight polymers with pendant primary hydroxyl groups, highlighting the versatility of such compounds in advanced polymer synthesis (Nishikubo, Kameyama, Ito, Nakajima, & Miyazaki, 1999).

Crystal Structure Analysis

  • Supramolecular Chemistry : The crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene were analyzed for their supramolecular features, such as hydrogen bonding and π–π interactions. This study provides insights into the structural characteristics of such compounds in crystallography (Stein, Hoffmann, & Fröba, 2015).

Mechanism of Action

The mechanism of action of these compounds in chemical reactions often involves the bromine atom acting as a leaving group, allowing for nucleophilic substitution reactions .

Safety and Hazards

These compounds can be hazardous. For example, bromomethyl methyl ether is flammable and can cause skin and eye irritation . Similarly, 1-Bromo-2-(methoxymethoxy)ethane is combustible and can cause skin irritation .

Future Directions

The future directions in the study and use of these compounds could involve finding more efficient synthesis methods, exploring new reactions they can participate in, and developing safer handling procedures .

properties

IUPAC Name

1-(bromomethyl)-3,5-bis(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO4/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXWZGWUGNOKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)CBr)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704488
Record name 1-(Bromomethyl)-3,5-bis(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3,5-bis(methoxymethoxy)-benzene

CAS RN

799242-29-8
Record name 1-(Bromomethyl)-3,5-bis(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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